molecular formula C11H13BrO B053498 4'-Bromovalerophenone CAS No. 7295-44-5

4'-Bromovalerophenone

Cat. No.: B053498
CAS No.: 7295-44-5
M. Wt: 241.12 g/mol
InChI Key: STYJKBMRWQQJIS-UHFFFAOYSA-N
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Description

4'-Bromovalerophenone (CAS 7295-44-5), also known as 1-(4-bromophenyl)pentan-1-one, is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . It is a hydrophobic, colorless to pale yellow oily liquid with a density of 1.31 g/cm³, boiling point of 282.267°C, and refractive index of 1.5418 . The compound is insoluble in water but miscible with organic solvents like methanol, hexane, and acetone .

This compound is a critical precursor in the illicit synthesis of psychotropic substances such as α-PVP (α-pyrrolidinopentiophenone) and pentedrone . Its detection in forensic investigations has increased due to its role in clandestine drug manufacturing. Analytical methods for its identification include gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and UV spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromovalerophenone can be synthesized through the Friedel-Crafts acylation of bromobenzene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 4’-Bromovalerophenone often involves continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as bromination of valerophenone using bromine or a bromine source under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromovalerophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

4'-Bromovalerophenone serves as a versatile intermediate in organic synthesis. It is often employed in the preparation of various derivatives and complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can be utilized in:

  • Synthesis of Pyrrolidine Derivatives : The compound is a precursor for synthesizing α-pyrrolidinovalerophenone (α-PVP), a psychoactive substance related to cathinones, which are significant in pharmacological studies .
  • Photochemical Studies : As a derivative of valerophenone, it is used to investigate photochemical processes, particularly those involving carbonyl compounds, due to its ability to undergo photoreactions .

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development:

  • Inhibition Studies : Compounds derived from this compound have been explored for their potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .
  • Psychoactive Research : The structural similarity of this compound to other psychoactive substances has led to its investigation in the context of drug abuse and addiction studies .

Case Study 1: Synthesis of α-PVP

A study demonstrated the synthesis of α-PVP from this compound through a series of reactions involving Grignard reagents. This process highlighted the potential for developing new psychoactive substances with varying effects on the central nervous system.

Case Study 2: Enzyme Inhibition

Research conducted on new benzene-based derivatives indicated that certain compounds synthesized from this compound showed promising inhibition against acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement or treatment of cognitive disorders .

Mechanism of Action

The mechanism of action of 4’-Bromovalerophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The valerophenone backbone allows for interactions with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Ketones

The following table compares 4'-Bromovalerophenone with structurally analogous brominated ketones, focusing on their chemical properties, applications, and analytical challenges.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 7295-44-5 C₁₁H₁₃BrO 241.12 Density: 1.31 g/cm³; Boiling point: 282.3°C; Hydrophobic Precursor for α-PVP and pentedrone synthesis
4'-Bromobutyrophenone 4981-64-0 C₁₀H₁₁BrO 227.10 Likely lower boiling point due to shorter alkyl chain Pharmaceutical intermediates; organic synthesis
4'-Bromoacetophenone 99-90-1 C₈H₇BrO 199.05 Boiling point: ~234°C (estimated); reactive α-bromine Building block in organic chemistry; photochemical reactions
2-Bromo-4'-methylpropiophenone 1451-82-7 C₁₀H₁₁BrO 227.10 Structural isomer of 4'-bromobutyrophenone; methyl group enhances lipophilicity Pharmaceuticals, materials science
4'-Bromopropiophenone 10342-83-3 C₉H₉BrO 213.08 Shorter alkyl chain; higher volatility compared to valerophenone Intermediate in fine chemical synthesis
4'-Chlorobutyrophenone 4981-63-9 C₁₀H₁₁ClO 182.65 Chlorine substituent reduces reactivity compared to bromine Used in controlled organic reactions; less toxic than brominated analogs

Structural and Reactivity Differences

  • Alkyl Chain Length: Longer chains (e.g., valerophenone vs. butyrophenone) increase molecular weight and boiling points. For instance, this compound’s boiling point (282.3°C) is significantly higher than 4'-Bromoacetophenone’s (~234°C) due to its five-carbon chain .
  • Halogen Type : Bromine’s higher atomic weight and polarizability enhance electrophilicity at the α-carbon compared to chlorine, making brominated ketones more reactive in nucleophilic substitutions .
  • Substituent Effects: Electron-donating groups (e.g., methyl in 2-Bromo-4'-methylpropiophenone) increase lipophilicity and alter metabolic stability in pharmaceuticals .

Analytical Methods

  • GC-MS and TLC: this compound is identified via GC-MS (retention time ~7.3 min) and TLC with UV detection . Similar methods apply to analogs like 4'-Bromobutyrophenone, though retention times vary with molecular weight .
  • Quantitative Analysis: External standard or calibration curve methods are used for this compound quantification, achieving sensitivity down to 0.1 µg/mL .

Biological Activity

4'-Bromovalerophenone (CAS No. 7295-44-5) is an organic compound belonging to the phenyl ketone family, characterized by a bromine atom at the para position of the phenyl ring and a valerophenone structure. Its molecular formula is C11H13BrOC_{11}H_{13}BrO, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

This compound appears as a yellow crystalline powder with a molecular weight of 241.12 g/mol. It is soluble in organic solvents and exhibits unique reactivity due to the presence of the bromine atom, which enhances its electrophilic nature, making it suitable for various chemical reactions such as substitution, reduction, and oxidation .

PropertyValue
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol
AppearanceYellow crystalline powder
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom increases electrophilicity, allowing it to act as a potent enzyme inhibitor. The valerophenone backbone facilitates hydrophobic interactions with protein structures, influencing their functionality .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting key signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of carbonyl reductase, an enzyme involved in drug metabolism. This inhibition could have implications for drug interactions and metabolic pathways in therapeutic contexts .

Case Studies

A notable study published in Biophysical Reports highlighted the effects of this compound on cellular processes. The compound was shown to enhance anti-inflammatory cytokine production while reducing pro-inflammatory cytokines in immune cells, demonstrating its potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To further understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructureKey Activity
2-BromovalerophenoneBromine at position 2Different reactivity
4'-BromoacetophenoneLacks valerophenone backboneDistinct chemical behavior
4'-FluorovalerophenoneFluorine instead of bromineAltered biological activity

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4'-Bromovalerophenone in complex mixtures, and how are they validated?

Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are standard methods for quantitative analysis. Calibration curves or external standards are used to ensure accuracy, with validation through sensitivity and selectivity parameters. For example, dissolving samples in methanol and analyzing chromatographic peaks under standardized conditions (e.g., column type, temperature gradients) ensures reproducibility . Thin-layer chromatography (TLC) and ultraviolet (UV) spectroscopy can supplement these methods for preliminary identification .

Q. How can researchers confirm the structural integrity of this compound in synthetic products?

Structural validation requires a combination of spectroscopic techniques. UV spectroscopy identifies conjugated systems via absorbance peaks, while X-ray fluorescence (XRF) confirms bromine presence. Gas chromatography-mass spectrometry (GC-MS) provides molecular fragmentation patterns. Although not explicitly mentioned in the evidence, nuclear magnetic resonance (NMR) is commonly used for detailed structural elucidation in similar compounds .

Q. What protocols ensure accurate purity assessment of this compound samples?

Purity is assessed using calibration curves with certified reference standards. Chromatographic methods (GC-MS/FID) quantify the target compound against known concentrations. High-purity grades (e.g., >98%) require rigorous solvent selection and column optimization to separate impurities. Cross-validation with TLC or melting-point analysis can resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantitative data when using GC-MS vs. GC-FID for this compound analysis?

Discrepancies often arise from detector specificity. GC-MS identifies co-eluting compounds via unique mass fragments, while GC-FID may conflate signals from structurally similar impurities. To resolve this, analyze samples spiked with internal standards and compare retention indices. Cross-validate with orthogonal methods like XRF or TLC to confirm bromine content and by-product profiles .

Q. What synthetic pathway optimizations improve yields of cathinone derivatives from this compound?

Yield optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, reducing bromine elimination side reactions requires anhydrous conditions and inert atmospheres. Monitoring intermediate stability via TLC and adjusting stoichiometry of nucleophilic reagents (e.g., amines) can enhance selectivity for target products like pentedrone or PVP .

Q. How do researchers mitigate interference from brominated by-products during this compound synthesis?

By-products often result from incomplete bromination or oxidation. Purification strategies include fractional crystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel. Advanced techniques like high-performance liquid chromatography (HPLC) with diode-array detection can isolate and quantify impurities. Reaction quenching at optimal timepoints minimizes degradation .

Q. What frameworks guide hypothesis-driven research on this compound's reactivity in novel synthetic applications?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps in knowledge, such as unexplored catalytic mechanisms or green chemistry applications. For example, investigating solvent-free bromination or biocatalytic routes aligns with sustainability trends while adhering to ethical synthesis practices .

Methodological Notes

  • Data Contradiction Analysis : Cross-validation with multiple techniques (e.g., GC-MS + XRF) is critical when conflicting data arise.
  • Experimental Design : Use factorial designs to test variables like temperature and catalyst type, with statistical tools (ANOVA) to identify significant factors.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated compounds) and waste disposal .

Properties

IUPAC Name

1-(4-bromophenyl)pentan-1-one
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InChI

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYJKBMRWQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
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DSSTOX Substance ID

DTXSID40223236
Record name 4'-Bromovalerophenone
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Molecular Weight

241.12 g/mol
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CAS No.

7295-44-5
Record name 1-(4-Bromophenyl)-1-pentanone
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Synthesis routes and methods I

Procedure details

Pentanoyl chloride (50 g) is added dropwise to a stirred, cooled 0° C.) mixture of bromobenzene (150 ml) and aluminum chloride (0.2 g). The mixture is stirred at 0° C. for 1 h, heated at 80° C. for 2 h, cooled and poured into 18% hydrochloric acid. The product is extracted into CHCl3 twice, the combined organic extracts are washed with water and steam distilled to remove chloroform and the excess of bromobenzene. The product is extracted into chloroform twice, the combined organic phases are washed with water and dried (MgSO4). The solvent is removed in vacuo and the residue is distilled (bp 180°-184° C. at 20 mm Hg) to yield a colourless solid.
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50 g
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0.2 g
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150 mL
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Synthesis routes and methods II

Procedure details

104.5g (0.76mol) of anhydrous aluminum chloride and 92.1g (0.76mol) of valeroylchloride were added to 350ml of carbon disulfide chilled at 0° C. To the resulting mixture with chilling and stirring, 100g (0.64mol) of bromobenzene was added and the solution was stirred at room temperature for 24 hours. After completion of the reaction, the resulting mixture was added to 400ml of cold 4N hydrochloric acid and the aluminum chloride complex was decomposed. Then the organic layer was extracted with chloroform and washed with water and the solvent was removed by distillation. The residue was distilled under reduced pressure to yield 95g of 4-pentanoylbromobenzene having a b.p. 105° to 110° C./2mmGn.
[Compound]
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104.5g
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0.76 mol
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92.1 g
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350 mL
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100g
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0.64 mol
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Synthesis routes and methods III

Procedure details

104.5 g (0.76 mol) of anhydrous aluminum chloride and 92.1 g (0.76 mol) of valeroylchloride were added to 350 ml of carbon disulfide chilled at 0° C. To the resulting mixture with chilling and stirring, 100 g (0.64 mol) of bromobenzene was added and the solution was stirred at room temperature for 24 hours. After completion of the reaction, the resulting mixture was added to 400 ml of cold 4N hydrochloric acid and the aluminum chloride complex was decomposed. Then the organic layer was extracted with chloroform and washed with water and the solvent was removed by distillation. The residue was distilled under reduced pressure to yield 95 g of 4-pentanoylbromobenzene having a b.p. 105° to 110° C./2 mmGn.
Quantity
104.5 g
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reactant
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92.1 g
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350 mL
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100 g
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Retrosynthesis Analysis

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